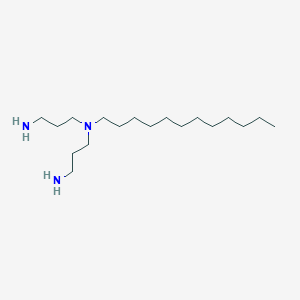

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

概要

説明

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a versatile compound known for its biocidal properties. It is widely used in various disinfectant and preservative applications due to its effectiveness against a broad spectrum of microorganisms . The compound has a unique molecular structure that contributes to its high performance in disinfection and preservation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

化学反応の分析

Types of Reactions

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemistry

NNDP serves as a building block in the synthesis of complex organic molecules. Its unique chemical properties allow for various reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry.

Biology

In biological research, NNDP is employed to study cell membrane interactions and antimicrobial activity. Its ability to disrupt microbial cell membranes enhances its utility in microbiological studies.

Medicine

NNDP is investigated for potential use in developing new antimicrobial agents. Its biocidal properties make it a candidate for formulating disinfectants in medical settings.

Industry

The compound is widely used in industrial applications as a disinfectant and preservative. It is particularly effective against wood-decaying fungi and bacteria, making it suitable for agricultural settings.

Antimicrobial Activity

NNDP exhibits strong antimicrobial properties against various pathogens:

- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Fungi : Demonstrates efficacy against wood-destroying fungi.

- Viruses : Preliminary studies indicate activity against certain viral strains.

The mechanism of NNDP's antimicrobial action involves disruption of the microbial cell membrane, leading to increased permeability and eventual cell lysis.

Residual Quantification in Dairy Products

A novel method was developed to quantify residual levels of NNDP in dairy products using ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method involved sample extraction with acetonitrile and sodium chloride, achieving detection limits between 5-150 µg/kg .

Occupational Allergic Contact Dermatitis

A study reported cases of occupational allergic contact dermatitis caused by NNDP in a surface disinfectant formulation. This highlights the importance of safety measures when handling the compound .

作用機序

The mechanism of action of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the compound’s amphiphilic nature, which allows it to integrate into the lipid bilayer and disrupt its integrity .

類似化合物との比較

Similar Compounds

(3-Aminopropyl)triethoxysilane: Used in surface functionalization and biosensing applications.

N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Employed in the modification of metal oxide nanoparticles.

N-(6-Aminohexyl)aminomethyltriethoxysilane: Utilized in drug delivery and catalyst immobilization.

Uniqueness

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine stands out due to its high biocidal activity and broad-spectrum effectiveness. Its unique molecular structure, with both primary and tertiary amine groups, contributes to its superior performance in disinfection and preservation applications .

生物活性

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (NNDP) is a synthetic compound with significant biological activity, particularly noted for its antimicrobial properties and potential applications in gene therapy. This article explores its biological activity in detail, including mechanisms of action, efficacy against various microorganisms, and safety profiles based on diverse research findings.

1. Chemical Structure and Properties

NNDP has the molecular formula C₁₈H₄₁N₃ and is classified as a non-ionic surfactant. Its structure features a long hydrophobic dodecyl chain and three amino groups that enhance its interaction with biological membranes. This unique combination allows NNDP to effectively disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis .

2. Antimicrobial Activity

NNDP exhibits strong antimicrobial properties against a variety of pathogens, including:

- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Fungi : Demonstrates efficacy against wood-destroying fungi.

- Viruses : Preliminary studies indicate activity against certain viral strains.

The mechanism of NNDP's antimicrobial action is believed to involve disruption of the microbial cell membrane, which is critical for maintaining cellular integrity .

Table 1: Antimicrobial Efficacy of NNDP

| Microorganism Type | Specific Organisms | Efficacy Level |

|---|---|---|

| Bacteria | Staphylococcus aureus | High |

| Bacillus subtilis | Moderate | |

| Fungi | Wood-destroying fungi | High |

| Viruses | Various strains | Moderate |

3. Gene Delivery Applications

NNDP's cationic nature allows it to bind effectively to negatively charged DNA, making it a promising candidate as a non-viral vector for gene delivery in therapeutic applications. This property offers advantages over traditional viral vectors, such as reduced immunogenicity and the potential for targeted delivery .

4.1 Safety and Toxicity Studies

Research on the toxicity of NNDP indicates that while it is effective as a biocide, it also poses certain health risks:

- Acute Toxicity : In animal studies, doses above 20 mg/kg body weight have shown adverse effects on organs such as the kidneys and heart .

- Developmental Toxicity : Studies indicate potential developmental toxicity at high doses but not teratogenicity in rats or rabbits .

- Corrosivity : NNDP has corrosive properties due to its basic nature, necessitating careful handling to avoid skin and respiratory tract irritation .

Table 2: Toxicological Findings from Animal Studies

| Endpoint | Observed Effects | Dose Level (mg/kg) |

|---|---|---|

| Cardiomyocyte Degeneration | Increased incidence in male rats | ≥20 |

| Kidney Damage | Necrosis of tubular epithelium | ≥20 |

| Developmental Toxicity | Early embryonic deaths observed | 60 |

| NOAEL (No Observed Adverse Effect Level) | Determined at 4 mg/kg for various endpoints | 4 |

5. Environmental Impact

NNDP's low leaching potential makes it favorable for agricultural applications. Its ability to interact with soil components suggests that it may have a reduced environmental impact compared to other biocides.

Case Study 1: Application in Dairy Products

A study developed a reliable method for quantifying residual levels of NNDP in dairy products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method achieved limits of quantification around 5-7 µg/kg, successfully identifying contamination levels up to 225 µg/kg in cheese samples .

Case Study 2: Efficacy Against Wood-Destroying Fungi

Research demonstrated that NNDP effectively inhibited the growth of wood-destroying fungi, making it a viable candidate for preservation treatments in construction materials .

特性

IUPAC Name |

N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNKJVPRTLBJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041243 | |

| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2372-82-9 | |

| Record name | N,N-Bis(3-aminopropyl)dodecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurylamine dipropylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ6308JUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。